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Compound of Interest

Compound Name: 1,5-Dimethyl-2,4-dinitrobenzene

Cat. No.: B181259 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectral data for the

compound 1,5-Dimethyl-2,4-dinitrobenzene (also known as 4,6-Dinitro-m-xylene), CAS

Number 616-72-8. The information presented herein is essential for the unequivocal

identification, characterization, and quality control of this compound in research and

development settings. This document details its spectral signature through Nuclear Magnetic

Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by

detailed experimental protocols and data analysis.
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Parameter Value

IUPAC Name 1,5-Dimethyl-2,4-dinitrobenzene

Synonyms
4,6-Dinitro-m-xylene, 1,3-Dimethyl-4,6-

dinitrobenzene

CAS Number 616-72-8

Molecular Formula C₈H₈N₂O₄

Molecular Weight 196.16 g/mol

Chemical Structure

Spectral Data Summary
The following sections provide a detailed analysis of the NMR, IR, and MS spectral data for

1,5-Dimethyl-2,4-dinitrobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of a

compound. Due to the substitution pattern of 1,5-Dimethyl-2,4-dinitrobenzene, the molecule

possesses a plane of symmetry, which is reflected in its NMR spectra.

¹H NMR Spectral Data
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The ¹H NMR spectrum of 1,5-Dimethyl-2,4-dinitrobenzene is characterized by two distinct

signals, corresponding to the aromatic protons and the methyl group protons.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

Data not publicly

available
Predicted: Singlet Predicted: 2H Aromatic H (H-3, H-6)

Data not publicly

available
Predicted: Singlet Predicted: 6H Methyl H (2 x -CH₃)

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to

symmetry, fewer than eight signals are expected.

Chemical Shift (δ) ppm Assignment

Data not publicly available Predicted: C-CH₃

Data not publicly available Predicted: C-NO₂

Data not publicly available Predicted: C-H

Data not publicly available Predicted: Quaternary C

Note: While direct experimental ¹H and ¹³C NMR data from public databases is not readily

available, the predicted chemical shifts and multiplicities are based on established principles of

NMR spectroscopy and analysis of similar dinitroaromatic compounds.

Infrared (IR) Spectroscopy
The FT-IR spectrum of 1,5-Dimethyl-2,4-dinitrobenzene reveals characteristic absorption

bands corresponding to the functional groups present in the molecule, most notably the nitro

groups and the aromatic ring.[1]
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Wavenumber (cm⁻¹) Intensity Assignment

~3100 Weak Aromatic C-H Stretch

~2950 Weak Aliphatic C-H Stretch (Methyl)

~1530 Strong Asymmetric NO₂ Stretch

~1350 Strong Symmetric NO₂ Stretch

~1600, ~1470 Medium-Weak Aromatic C=C Bending

~900 Medium C-N Stretch

~850 Medium-Strong Out-of-plane C-H Bending

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 1,5-Dimethyl-2,4-dinitrobenzene provides

information on the molecular weight and fragmentation pattern of the molecule.[2]

m/z Relative Intensity (%) Assignment

196 ~40 [M]⁺ (Molecular Ion)

179 100 [M-OH]⁺

150 ~15 [M-NO₂]⁺

133 ~20 [M-NO₂-OH]⁺

103 ~30 [C₇H₅O]⁺

77 ~45 [C₆H₅]⁺

Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectral data

presented.

NMR Spectroscopy
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Sample Preparation: A sample of 1,5-Dimethyl-2,4-dinitrobenzene (typically 5-10 mg for ¹H

NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-

d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an

internal standard (δ = 0.00 ppm).

Instrumentation: Spectra are acquired on a high-resolution NMR spectrometer (e.g., 300,

400, or 500 MHz).

¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key

parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a

relaxation delay of 1-5 seconds, and a spectral width covering the expected chemical shift

range (typically 0-12 ppm).

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to obtain a

spectrum with singlets for each unique carbon. A larger number of scans and a longer

relaxation delay may be required compared to ¹H NMR due to the lower natural abundance

of the ¹³C isotope.

Infrared (IR) Spectroscopy[1]
Sample Preparation: A solid sample of 1,5-Dimethyl-2,4-dinitrobenzene is prepared for

analysis. A common method is the KBr pellet technique, where a small amount of the sample

is finely ground with potassium bromide and pressed into a thin, transparent disk.

Alternatively, a diffuse reflectance accessory can be used with the neat solid.[1]

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to record the

spectrum.[1]

Data Acquisition: The spectrum is typically recorded over the mid-IR range (4000-400 cm⁻¹).

A background spectrum of the KBr pellet or the empty sample holder is first recorded and

subtracted from the sample spectrum. Multiple scans are co-added to improve the signal-to-

noise ratio. For the data presented, a Bruker Tensor 37 FT-IR with an external diffuse

reflectance accessory was used, with 2048 co-added scans at a spectral resolution of 4

cm⁻¹.[1]

Mass Spectrometry (MS)[2]
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Sample Introduction: The sample is introduced into the mass spectrometer, typically via a

direct insertion probe or after separation by gas chromatography (GC-MS). The sample is

vaporized in the ion source.

Ionization: Electron Ionization (EI) is a common method for this type of compound. The

vaporized sample is bombarded with a high-energy electron beam (typically 70 eV), causing

the molecules to ionize and fragment.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: An electron multiplier or other detector records the abundance of each ion at a

specific m/z value, generating the mass spectrum.

Data Interpretation and Visualization
The following diagrams illustrate the logical workflow for the spectroscopic characterization of

1,5-Dimethyl-2,4-dinitrobenzene.
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Caption: Workflow for the spectroscopic characterization of 1,5-Dimethyl-2,4-dinitrobenzene.

This guide provides a foundational set of spectral data and methodologies for the

characterization of 1,5-Dimethyl-2,4-dinitrobenzene. For further in-depth analysis or specific

applications, it is recommended to consult primary literature and specialized spectroscopic

databases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Characterization of 1,5-Dimethyl-2,4-
dinitrobenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b181259#1-5-dimethyl-2-4-dinitrobenzene-spectral-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://webbook.nist.gov/chemistry/silmarils-solids-hrf-drf/docs/META.MIR.PUR.4-6-Dinitro-m-xylene.SLD.SIGMA-ALDRICH.PNNL511577.pdf
https://webbook.nist.gov/cgi/inchi?ID=C616728&Mask=200
https://www.benchchem.com/product/b181259#1-5-dimethyl-2-4-dinitrobenzene-spectral-data-nmr-ir-ms
https://www.benchchem.com/product/b181259#1-5-dimethyl-2-4-dinitrobenzene-spectral-data-nmr-ir-ms
https://www.benchchem.com/product/b181259#1-5-dimethyl-2-4-dinitrobenzene-spectral-data-nmr-ir-ms
https://www.benchchem.com/product/b181259#1-5-dimethyl-2-4-dinitrobenzene-spectral-data-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b181259?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181259?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

